Bay 65-1942 hydrochloride

IKKβ IKKα NF-κB

Bay 65-1942 hydrochloride is a research-grade, ATP-competitive IKKβ inhibitor. It offers >50-fold selectivity over IKKα and a clean off-target profile (IC50 >10 µM for 27+ kinases). Validated in vivo for cardioprotection (41% infarct size reduction) and synergistic with MEK inhibitors. This selectivity minimizes confounding data. Ideal for canonical NF-κB studies.

Molecular Formula C22H26ClN3O4
Molecular Weight 431.9 g/mol
CAS No. 600734-06-3
Cat. No. B608348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBay 65-1942 hydrochloride
CAS600734-06-3
SynonymsKINK-1;  KINK 1;  KINK1;  Bay65-1942 Hydrochloride;  Bay651942 Hydrochloride;  Bay65-1942 HCl;  Bay651942 HCl; 
Molecular FormulaC22H26ClN3O4
Molecular Weight431.9 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=CC(=NC3=C2COC(=O)N3)C4=C(C=CC=C4OCC5CC5)O.Cl
InChIInChI=1S/C22H25N3O4.ClH/c26-18-4-1-5-19(28-11-13-6-7-13)20(18)17-9-15(14-3-2-8-23-10-14)16-12-29-22(27)25-21(16)24-17;/h1,4-5,9,13-14,23,26H,2-3,6-8,10-12H2,(H,24,25,27);1H/t14-;/m1./s1
InChIKeyXZTOAEZYOFWVHB-PFEQFJNWSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bay 65-1942 Hydrochloride (CAS 600734-06-3) Procurement Guide: IKKβ Selectivity and Evidence-Based Differentiation


7-(2-(cyclopropylmethoxy)-6-hydroxyphenyl)-5-((3S)-3-piperidinyl)-1,4-dihydro-2H-pyrido(2,3-d)(1,3)oxazin-2-one hydrochloride (CAS 600734-06-3), commonly referred to as Bay 65-1942 hydrochloride or KINK-1, is a research-grade small molecule that functions as an ATP-competitive inhibitor of IκB kinase β (IKKβ) [1]. It is the hydrochloride salt form of the free base Bay 65-1942, which improves aqueous solubility for in vitro and in vivo applications [1]. The compound is extensively utilized in preclinical research focused on canonical NF-κB signaling pathways relevant to inflammation, oncology, and ischemia-reperfusion injury [2].

Why Generic IKKβ Inhibitors Cannot Substitute for CAS 600734-06-3: Evidence of Functional Divergence


Interchanging IKKβ inhibitors without empirical validation is inadvisable due to substantial variability in kinase selectivity profiles, off-target liability, and in vivo efficacy. The IKKβ ATP-binding pocket exhibits conformational plasticity that different chemotypes engage uniquely, leading to divergent inhibitory spectra despite comparable primary target potency [1]. Bay 65-1942 demonstrates a defined selectivity margin over IKKα (>50-fold) and a broad panel of off-target kinases, whereas alternative inhibitors such as BMS-345541, IMD-0354, or TPCA-1 display distinct selectivity fingerprints and functional outcomes in cellular and animal models [1]. Consequently, substituting Bay 65-1942 with a generic IKKβ inhibitor may introduce confounding off-target effects and compromise experimental reproducibility, particularly in in vivo cardioprotection and inflammatory disease models where the compound's specific pharmacokinetic and pharmacodynamic properties have been characterized [2].

Quantitative Differentiation of CAS 600734-06-3: Head-to-Head and Cross-Study Comparator Analysis


IKKβ vs. IKKα Selectivity: >50-Fold Discrimination Essential for Pathway-Specific Inhibition

Bay 65-1942 exhibits a Ki of 2 nM for IKKβ and a Ki of 135 nM for IKKα, corresponding to a >50-fold selectivity margin for IKKβ over IKKα [1]. This selectivity is superior to the pan-IKK inhibitor profile observed with certain other IKKβ chemotypes, which exhibit comparable potency against both isoforms and thereby confound interpretation of canonical versus non-canonical NF-κB pathway contributions [2].

IKKβ IKKα NF-κB Selectivity Kinase Profiling

In Vivo Cardioprotection: Quantified Reduction in Myocardial Infarct Size in Ischemia-Reperfusion Model

In a murine model of acute myocardial ischemia-reperfusion injury, intraperitoneal administration of Bay 65-1942 prior to ischemia reduced the infarct-to-area-at-risk (AAR) ratio to 42.7±4.1% compared to 70.7±3.4% in vehicle-treated controls (P<0.05) [1]. Notably, therapeutic benefit was retained when Bay 65-1942 was administered at the time of reperfusion (42.7±7.5%) and even when delayed until 2 hours post-reperfusion (29.4±5.2%) [1]. This temporal window of efficacy distinguishes Bay 65-1942 from IKKβ inhibitors lacking characterized in vivo pharmacodynamics in this indication.

Cardioprotection Ischemia-Reperfusion Infarct Size In Vivo IKKβ

Broad Off-Target Selectivity: Minimal Inhibition of 27+ Kinases, Lipases, and Proteases

Bay 65-1942 demonstrates negligible inhibition (IC50 >10 µM) against a panel of 27 distinct kinases, lipases, phosphatases, caspases, and matrix metalloproteinases, including IKK3, MKK4, MKK7, ERK-1, Syk, Lck, Fyn, PI3Kγ, PKA, and PKC [1]. This broad selectivity profile contrasts with earlier IKKβ inhibitors that exhibited significant off-target kinase engagement at concentrations required for IKKβ inhibition, thereby reducing their utility as clean pathway probes [2].

Off-Target Selectivity Kinase Panel IKKβ Specificity Profiling

Synergistic Anti-Tumor Activity with MEK Inhibition: Quantified Combination Index in MYL-R Leukemia Cells

In MYL-R leukemia cells, the combination of Bay 65-1942 (10 µM) with the MEK inhibitor AZD6244 (5 µM) produced synergistic inhibition of cell viability, with combination index (CI) values of 0.56±0.09 at IC50, 0.48±0.01 at IC75, and 0.46±0.02 at IC90 . CI values <1 indicate synergy, and the robust synergy across multiple effect levels supports a mechanistic basis for dual pathway blockade. This combinatorial activity is not universally observed with all IKKβ inhibitors and reflects the specific signaling context in which Bay 65-1942 operates.

Synergy MEK Inhibitor IKKβ Combination Index Leukemia

Optimal Research Applications for CAS 600734-06-3 Based on Validated Evidence


Preclinical Ischemia-Reperfusion Injury and Cardioprotection Studies

Bay 65-1942 is ideally suited for in vivo models of myocardial ischemia-reperfusion injury, where its ability to reduce infarct size by up to 41% when administered post-reperfusion has been quantitatively established [1]. The compound's validated in vivo efficacy and characterized temporal window of cardioprotection make it the preferred IKKβ inhibitor for studies investigating NF-κB-mediated myocardial damage and cardiac function preservation.

Canonical NF-κB Pathway Dissection and Off-Target Mitigation

Due to its >50-fold selectivity for IKKβ over IKKα and minimal inhibition of 27+ off-target kinases and enzymes (IC50 >10 µM), Bay 65-1942 is the inhibitor of choice for experiments requiring unambiguous attribution of biological effects to canonical NF-κB signaling [2]. This clean selectivity profile reduces the risk of confounding off-target effects that could compromise data interpretation.

Combination Therapy Studies with MEK Inhibitors in NF-κB-Driven Cancers

The demonstrated synergistic anti-proliferative activity between Bay 65-1942 and the MEK inhibitor AZD6244 (CI = 0.46-0.56) supports its application in preclinical combination therapy studies targeting malignancies with concurrent MAPK and NF-κB pathway activation . This specific synergy profile is not a class-wide property of IKKβ inhibitors and should inform selection for such investigations.

Inflammatory Disease Modeling Requiring Oral Bioavailability

Bay 65-1942 exhibits good oral bioavailability and efficacy in rodent models of inflammation, including LPS-induced TNF-α production (EC50 = 9.1 mg/kg p.o. in mice, 6.6 mg/kg p.o. in rats) and OVA-induced lung inflammation (ED50 <0.3 mg/kg p.o.) [3]. These properties make it suitable for chronic dosing paradigms in preclinical inflammatory disease research.

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